

# Structural Elucidation Guide: 2-cyclohexyl-N-methylcyclohexan-1-amine

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 2-cyclohexyl-N-methylcyclohexan-1-amine

Cat. No.: B13257477

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## Executive Summary & Chemical Identity

- IUPAC Name: **2-cyclohexyl-N-methylcyclohexan-1-amine**[1]
- Molecular Formula:  $C_{13}H_{25}N$ [2]
- Exact Mass: 195.1987 Da
- Core Scaffold: Bicyclohexyl system with an N-methylamine substituent at the 1-position.
- Stereochemical Complexity: 1,2-disubstitution creates two diastereomers (cis and trans). The bulky cyclohexyl group at position 2 acts as a conformational anchor, locking the ring and simplifying NMR analysis.

## Distinction from Isomers

It is critical to distinguish this target from N-methyldicyclohexylamine (CAS 7560-83-0).

- Target (C-C Linked): Rings connected at Carbon. Secondary amine (-NHMe).
- Isomer (N-N Linked): Rings connected at Nitrogen. Tertiary amine (-N(Cy)<sub>2</sub>Me).

## Synthesis & Origin Context

Understanding the sample origin aids elucidation. This compound is typically generated via:

- Catalytic Hydrogenation: Exhaustive reduction of N-methyl-2-phenylcyclohexan-1-amine (a common stimulant/analgesic scaffold).
- Reductive Amination: Reaction of 2-cyclohexylcyclohexanone with methylamine.

Implication: Samples derived from hydrogenation often yield a mixture of cis and trans isomers, requiring chromatographic separation and individual spectroscopic characterization.

## Spectroscopic Workflow

### Step 1: Mass Spectrometry (MS) - Connectivity

Objective: Confirm molecular weight and establish the secondary amine structure (differentiation from tertiary isomer).

- Molecular Ion ( $M^+$ ):  $m/z$  195. (Odd mass indicates an odd number of nitrogens).[3]
- Fragmentation Pattern (EI, 70 eV):
  - Base Peak (Alpha-Cleavage): The primary fragmentation occurs at the C-C bond adjacent to the nitrogen.
    - Target (Secondary Amine): Cleavage of the ring C1-C2 or C1-C6 bonds leads to characteristic ions at  $m/z$  44 ( ) or  $m/z$  58 ( ) type fragments).
    - Isomer (Tertiary Amine): N-methyldicyclohexylamine typically yields a base peak at  $m/z$  112 (loss of one cyclohexyl radical) or  $m/z$  152.
- Diagnostic Indicator: The presence of a strong  $m/z$  44 or 58 peak strongly supports the N-methyl secondary amine structure over the dicyclohexyl tertiary amine.

### Step 2: Infrared Spectroscopy (IR) - Functional Group

Objective: Confirm amine class.

- N-H Stretch: A sharp, weak band at 3300–3350  $\text{cm}^{-1}$ .
  - Note: Tertiary amines (like the isomer) lack this band.
- C-H Stretch: Strong aliphatic bands at 2850–2950  $\text{cm}^{-1}$ .
- Absence of Aromatics: No peaks at  $>3000 \text{ cm}^{-1}$  or 1500–1600  $\text{cm}^{-1}$  (confirms full hydrogenation of any phenyl precursors).

## NMR Spectroscopy: The Stereochemical Key

This is the definitive method for determining the relative stereochemistry (cis vs. trans).

### Conformational Analysis

The 2-cyclohexyl group is sterically massive (A-value  $> 2.0 \text{ kcal/mol}$ ). It will exclusively occupy the equatorial position to minimize 1,3-diaxial interactions.

- Trans Isomer (1S, 2S): The C1-amine group is Equatorial. (Diequatorial conformation).
- Cis Isomer (1S, 2R): The C1-amine group is Axial. (Axial-Equatorial conformation).

### $^1\text{H}$ NMR (Proton)

Focus on the methine proton at C1 (H1), attached to the nitrogen.

Feature	Trans Isomer (Diequatorial)	Cis Isomer (Axial- Equatorial)
H1 Environment	H1 is Axial.	H1 is Equatorial.
Multiplicity	Triplet of Triplets (tt) (or wide multiplet).	Narrow Multiplet (dt or q).
Coupling (J)	Large coupling to H2 (axial) and H6 (axial). $J \approx 10\text{--}12 \text{ Hz}$ .	Small coupling to H2 (axial) and H6. $J \approx 2\text{--}5 \text{ Hz}$ .
Chemical Shift	Upfield (shielded by anisotropy).	Downfield (deshielded).
N-Methyl	Singlet $\sim 2.35 \text{ ppm}$ .	Singlet $\sim 2.45 \text{ ppm}$ .

Scientific Logic: The Karplus equation dictates that vicinal protons with a  $180^\circ$  dihedral angle (axial-axial) have large coupling constants ( $\sim 10$  Hz), while those with  $60^\circ$  (axial-equatorial or eq-eq) have small constants ( $\sim 2-5$  Hz).

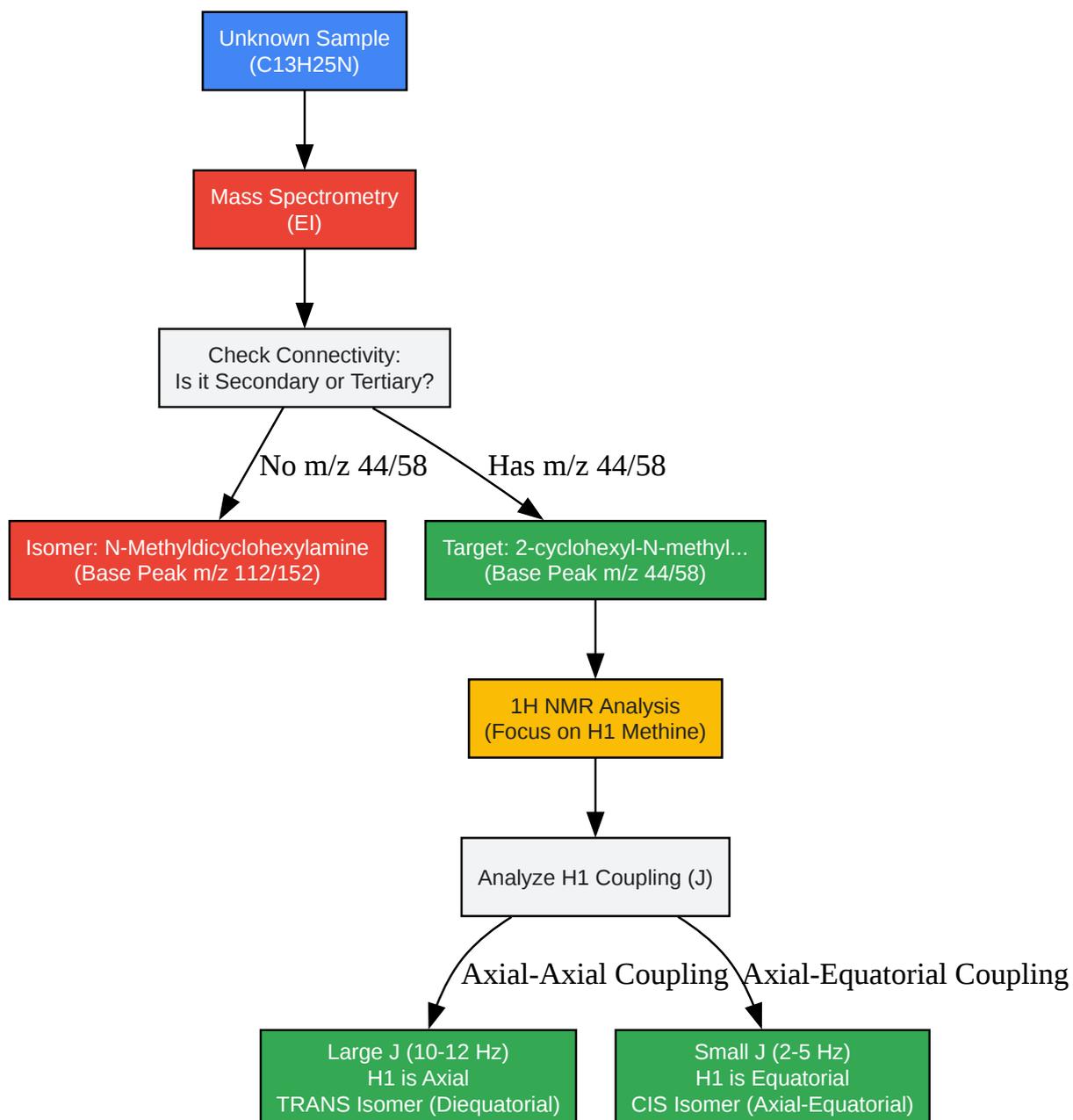
## 13C NMR (Carbon)[3][4]

- Total Signals: 13 distinct carbon signals (unless symmetry makes them equivalent, but the chiral centers usually prevent this).
- Gamma-Gauche Effect: In the cis isomer, the axial amino group exerts a steric compression on C3 and the C2-cyclohexyl carbons, causing an upfield shift (shielding) of 3–6 ppm relative to the trans isomer.

## 2D NMR Experiments

- COSY: Traces the spin system from H1  $\rightarrow$  H2  $\rightarrow$  H3 to confirm the 1,2-substitution pattern.
- NOESY / ROESY (Crucial for Proof):
  - Trans: Strong NOE correlation between H1 and H3/H5 (axial-axial interaction).
  - Cis: Strong NOE between H1 and the Cyclohexyl methine proton (if H1 is equatorial and Cyclohexyl is equatorial, they are gauche; but H1 will see different spatial neighbors). The absence of H1-H3/H5 axial correlations is the key.

## Elucidation Logic Diagram



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Figure 1: Decision tree for the structural assignment of **2-cyclohexyl-N-methylcyclohexan-1-amine**.

## Summary of Expected Data

Technique	Parameter	Expected Value / Observation
Mass Spec	Molecular Ion	m/z 195
Base Peak	m/z 44 ( ) or 58	
IR	3300-3400 cm <sup>-1</sup>	Weak N-H stretch (Secondary amine)
1H NMR	H1 (Methine)	Trans: ~2.2 ppm, tt, HzCis: ~2.8 ppm, q/dt, Hz
N-Methyl	Singlet, 2.3 – 2.5 ppm	
13C NMR	C1 (C-N)	~60–65 ppm
	C2 (C-Cy)	~45–50 ppm

## Experimental Protocol: Sample Preparation

- Solvent: Dissolve 5–10 mg of the amine in 0.6 mL of CDCl<sub>3</sub> (Chloroform-d).
- Note: If the amine is a salt (e.g., HCl), add 1 drop of NaOD/D<sub>2</sub>O or use DMSO-d<sub>6</sub>, though CDCl<sub>3</sub> is preferred for clear coupling resolution.
- Instrument: Minimum 400 MHz NMR is recommended to resolve the H1 multiplet from the cyclohexyl envelope.
- Acquisition:
  - Run standard 1H (16 scans).
  - Run 13C (512 scans) to detect quaternary/methine carbons clearly.
  - Run COSY to map the ring system.

## References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Conformational analysis of 1,2-disubstituted cyclohexanes).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[4] (Tables for <sup>13</sup>C chemical shift prediction).
- Smith, M. B. (2020). March's Advanced Organic Chemistry. 8th Ed. Wiley.

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## Sources

- 1. CAS:90202-99-6, 1-(Aminomethyl)-N-methylcyclohexan-1-amine-毕得医药 [[bidepharm.com](http://bidepharm.com)]
- 2. N-Cyclohexyl-N-methylcyclohexanamine | CAS#:7560-83-0 | Chemsrce [[chemsrc.com](http://chemsrc.com)]
- 3. [chem.libretexts.org](http://chem.libretexts.org) [[chem.libretexts.org](http://chem.libretexts.org)]
- 4. Synthesis and Application of N-Methylcyclohexylamine\_Chemicalbook [[chemicalbook.com](http://chemicalbook.com)]
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### Contact

Address: 3281 E Guasti Rd

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